

Spectroscopic Analysis of Pyridine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Bis(methylthio)pyridine

Cat. No.: B1338540

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Disclaimer: Publicly accessible spectroscopic data (NMR, IR, MS) for "**3,5-Bis(methylthio)pyridine**" is not readily available in reviewed scientific literature or databases. To fulfill the structural requirements of this technical guide, the closely related compound 3,5-dimethylpyridine will be used as an illustrative example. The data and protocols presented herein are intended to serve as a template for the analysis of substituted pyridines.

Introduction to Spectroscopic Characterization

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. A combination of spectroscopic techniques is employed to unambiguously determine the chemical structure and purity of a synthesized compound. This guide outlines the expected spectroscopic data for a substituted pyridine, using 3,5-dimethylpyridine as a model, and provides standardized protocols for data acquisition.

Spectroscopic Data of 3,5-Dimethylpyridine (Illustrative Example)

The following tables summarize the key spectroscopic data for 3,5-dimethylpyridine.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethylpyridine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.21	s	2H	H-2, H-6
7.26	s	1H	H-4
2.25	s	6H	2 x CH ₃

Solvent: CDCl₃. Spectrometer frequency: Not specified in the source. Data from a study on ¹⁵N-labelled 3,5-dimethylpyridine.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dimethylpyridine

Chemical Shift (δ) ppm	Assignment
147.3	C-2, C-6
137.0	C-4
132.4	C-3, C-5
18.1	2 x CH ₃

Solvent: CDCl₃. Spectrometer frequency: Not specified in the source. Data from a study on ¹⁵N-labelled 3,5-dimethylpyridine.[1]

Table 3: Infrared (IR) Spectroscopy Data for 3,5-Dimethylpyridine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-2850	Medium-Strong	C-H stretch (aromatic and methyl)
~1600	Medium	C=C/C=N ring stretch
~1450	Medium	CH ₃ deformation
~800-700	Strong	C-H out-of-plane bend

Data is interpreted from the gas-phase IR spectrum available in the NIST WebBook.[\[2\]](#)

Table 4: Mass Spectrometry (MS) Data for 3,5-Dimethylpyridine

m/z	Relative Intensity (%)	Assignment
107	100	[M] ⁺ (Molecular Ion)
106	~50	[M-H] ⁺
79	~35	[M-C ₂ H ₄] ⁺ or [C ₅ H ₅ N] ⁺
92	~21	[M-CH ₃] ⁺

Data corresponds to electron ionization (EI) mass spectrometry.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.
- **Data Acquisition:** The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse sequence is typically used with a spectral width of around 220 ppm. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Liquid Samples:** A drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film.
 - **Solid Samples (Thin Solid Film Method):** A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.^[5]
- **Data Acquisition:** The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty salt plates or the solvent is recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber.

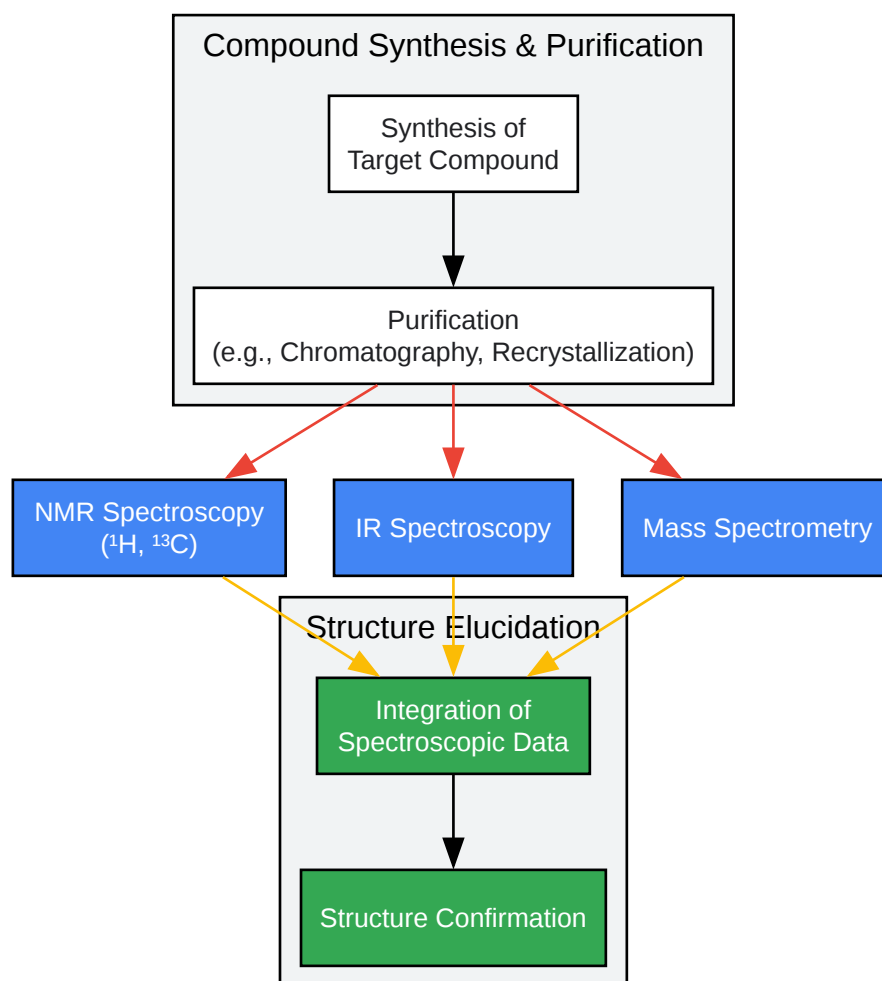
Mass Spectrometry (MS)

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low $\mu\text{g/mL}$ or ng/mL range.
- **Data Acquisition:**
 - **Electron Ionization (EI):** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
 - **Electrospray Ionization (ESI):** The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

- **Data Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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